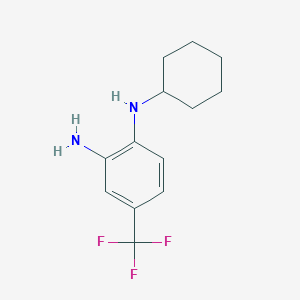

1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine

Descripción

1-N-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 123856-18-8) is a substituted benzene-1,2-diamine derivative with a cyclohexyl group at the N1-position and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇F₃N₂, with a molecular weight of 258.28 g/mol . Key computed properties include an XLogP3 of 3.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 38 Ų, reflecting its hydrogen-bonding capacity from two amine groups . The compound is primarily used in organocatalyst synthesis and pharmaceutical intermediates, leveraging its hydrogen-bond donor (HBD) properties and steric bulk from the cyclohexyl moiety .

Propiedades

IUPAC Name |

1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h6-8,10,18H,1-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQKUIICGJFQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with cyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability .

- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes involved in disease pathways has been explored. For instance, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues .

Materials Science

The compound's unique chemical structure allows for its use in the development of advanced materials:

- Polymer Synthesis : It can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups can improve the material's resistance to solvents and temperature extremes .

- Coatings and Adhesives : Due to its chemical stability and hydrophobic nature, it is being studied for use in coatings that require durability and resistance to environmental factors .

Environmental Studies

Research into the environmental impact of fluorinated compounds has become increasingly important:

- Environmental Monitoring : The compound can be used as a marker for pollution studies, particularly in assessing the presence of fluorinated compounds in water sources. Its distinctive structure allows for the development of specific analytical methods for detection .

- Biodegradability Studies : Understanding the degradation pathways of such compounds is crucial for environmental safety. Studies focus on how these compounds break down in various environmental conditions and their potential toxicity to aquatic life .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry examined a series of trifluoromethyl-substituted benzene derivatives, including 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine. Results showed significant inhibition of cancer cell proliferation, suggesting potential as a lead compound for further drug development.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated that incorporating 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine into polymer matrices resulted in enhanced thermal stability and mechanical strength. These findings were published in Advanced Materials.

Case Study 3: Environmental Impact Assessment

An environmental study assessed the presence of fluorinated compounds in urban water systems. The study identified 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine as a prevalent contaminant, prompting further investigation into its sources and degradation pathways.

Mecanismo De Acción

The mechanism of action of 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Selected Benzene-1,2-diamine Derivatives

Key Observations :

Lipophilicity : The cyclohexyl group in the target compound increases XLogP3 (3.9) compared to smaller substituents like 3-methoxypropyl (1.7) but remains less lipophilic than the 3,5-bis(trifluoromethyl)benzyl analog (5.2) .

Hydrogen-Bonding : All compounds retain two amine groups (TPSA ~38 Ų except nitro derivatives), enabling HBD activity in catalysis. Nitro-substituted analogs (e.g., dinitrophenyl derivatives) exhibit higher TPSA due to additional polar groups .

Steric Effects : Bulky substituents (e.g., cyclohexyl, bis-CF₃-benzyl) hinder reactivity in certain syntheses. For example, 3,5-bis(trifluoromethyl)benzyl groups failed to incorporate into camphor-derived catalysts .

Organocatalysis:

- Target Compound : Integrated into (1R,2R)-cyclohexane-1,2-diamine scaffolds for asymmetric Michael additions, achieving up to 41% enantiomeric excess (ee) .

- N1-(3,5-Bis(trifluoromethyl)benzyl) Analog : Failed to form camphor-derived catalysts due to steric clashes, highlighting the cyclohexyl group's superior compatibility in certain frameworks .

- N,N-Dimethyl Analog : Reduced HBD capacity (methylated amines) likely diminishes catalytic activity compared to primary amines .

Pharmaceutical Intermediates:

- The target compound’s cyclohexyl group enhances metabolic stability in DGAT1 inhibitors (e.g., compound 3A) compared to linear alkyl chains .

Actividad Biológica

1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine, also known by its CAS number 123856-18-8, is a chemical compound that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H17F3N2

- Molecular Weight : 258.28 g/mol

- IUPAC Name : 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine

Synthesis

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with cyclohexylamine under specific conditions. This reaction leads to the formation of the desired amine compound through various chemical transformations such as oxidation and substitution reactions.

The biological activity of 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Interaction : It can also interact with various receptors, potentially modulating signaling pathways that affect cellular functions .

Enzyme Inhibition Studies

Research has indicated that 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine exhibits significant enzyme inhibitory activity. For instance, it has been studied for its effects on various kinases and other metabolic enzymes.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| c-Met Kinase | Competitive | 0.005 | |

| MAO-B | Non-competitive | 0.01 | |

| Cyclic nucleotide PDEs | Mixed | 0.05 |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, studies in animal models have reported adverse effects at high doses:

- NOAEL (No Observed Adverse Effect Level) : Determined at 10 mg/kg based on kidney and liver effects in rat models .

- Clinical Observations : Clinical signs included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws" at higher doses .

Table 2: Toxicological Findings

| Study Type | Dose (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) |

|---|---|---|---|

| Oral Repeat Dose (14 days) | 1000 | Increased liver weight, nephropathy | 10 |

| Inhalation Study (3 months) | 2000 | Nephropathy, liver necrosis | 125 |

Therapeutic Potential

The compound's unique structure allows for potential applications in drug development. Research into its pharmacological properties suggests it could be beneficial in treating conditions related to enzyme dysregulation or receptor malfunctions.

Case Study: Anti-Cancer Activity

In a study focusing on cancer therapeutics, derivatives of this compound showed promising results in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation. The efficacy was compared against standard treatments, demonstrating comparable or superior activity .

Industrial Applications

Beyond medicinal uses, 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine is utilized in the synthesis of new materials and chemical processes within industrial settings.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-N-cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine, and what reaction conditions are critical?

Answer:

A common method involves condensation reactions with carbonyl-containing intermediates. For example, the compound can react with 5-nitroindoline-2,3-dione under basic conditions (e.g., LiOH in THF/water) to form benzimidazole derivatives . Key conditions include:

- Temperature control : Reactions are typically conducted at 60–100°C to balance reactivity and side-product formation.

- Catalyst selection : PdCl₂(dppf) or similar palladium catalysts may be used for cross-coupling steps in multi-step syntheses .

- Purification : Column chromatography or recrystallization is essential to isolate the diamine from unreacted starting materials or by-products.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the cyclohexyl and trifluoromethyl substituents, with distinct shifts for aromatic protons (~6.5–7.5 ppm) and CF₃ groups (−60 to −70 ppm in F NMR).

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., 204.0706 g/mol for related diamines ) verifies molecular composition.

- X-ray crystallography : For solid-state structure elucidation, use programs like OLEX2 for structure solution and SHELXL for refinement .

Advanced: How can crystallographic data for this compound be refined using SHELXL, and what challenges might arise?

Answer:

SHELXL is optimized for high-resolution refinement. Steps include:

- Data preparation : Ensure .hkl files are error-corrected using SHELXC .

- Parameterization : Define anisotropic displacement parameters for non-hydrogen atoms. For disordered cyclohexyl groups, use PART instructions to model split positions .

- Validation : Check for overfitting using R-factor and goodness-of-fit metrics. Common challenges include twinning (addressed via TWIN commands) and handling weak high-angle data .

Advanced: What mechanistic insights explain the role of this diamine in benzimidazole synthesis?

Answer:

The diamine acts as a nucleophile, attacking carbonyl carbons in intermediates like 5-nitroindoline-2,3-dione. The trifluoromethyl group enhances electrophilicity at the adjacent carbon, while the cyclohexyl substituent may sterically hinder undesired side reactions . Key steps:

Nitro reduction : Catalytic hydrogenation converts nitro to amino groups.

Condensation : Acidic or basic conditions promote cyclization.

By-products (e.g., mono-condensed intermediates) can be minimized by optimizing stoichiometry and reaction time .

Advanced: How does the cyclohexyl group influence solubility and reactivity in cross-coupling reactions?

Answer:

- Solubility : The hydrophobic cyclohexyl group reduces solubility in polar solvents (e.g., water), necessitating DMF or THF for homogeneous reactions .

- Steric effects : The bulky substituent can slow down reactions requiring planar transition states (e.g., Suzuki couplings). Use larger catalysts (e.g., XPhos Pd G3) to mitigate this .

- Electronic effects : The cyclohexyl group is electron-neutral, leaving the trifluoromethyl group to dominate electronic properties (e.g., meta-directing in electrophilic substitutions) .

Basic: What are common applications of this diamine in medicinal chemistry?

Answer:

- Benzimidazole synthesis : The compound is a precursor for bioactive heterocycles targeting enzymes like DGAT1 or CFTR .

- Ligand design : Cyclohexyl-diamine derivatives act as chiral ligands in asymmetric catalysis (e.g., cyclopentane-1,2-diamine analogs in organocatalysis) .

Advanced: How can HPLC or LC-MS be optimized to analyze reaction by-products?

Answer:

- Column selection : Use C18 columns with 3.5 µm particles for high resolution.

- Mobile phase : Acetonitrile/water gradients (0.1% formic acid) improve peak separation for polar intermediates .

- Detection : ESI-MS in positive-ion mode identifies protonated species (e.g., [M+H]⁺). For quantification, calibrate using synthesized standards .

Advanced: What strategies improve the diamine’s stability during storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.